![molecular formula C27H23N3O4S B2440307 3-(3-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114646-98-8](/img/structure/B2440307.png)
3-(3-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(3-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized and evaluated for a range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects. For instance, certain derivatives showed significant analgesic and anti-inflammatory activities, with some compounds displaying moderate potency compared to standard drugs such as diclofenac sodium and showing only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007). Another study focused on synthesizing quinazolinone derivatives with enhanced analgesic activity and explored their potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
Antioxidant Properties
Research has also delved into the antioxidant properties of quinazolinone derivatives. A study evaluated two series of 2-substituted quinazolin-4(3H)-ones for their antioxidant capabilities, revealing that certain derivatives exhibited potent antioxidant activity with promising metal-chelating properties (Mravljak et al., 2021).
Anticancer and Tubulin Polymerization Inhibition
Quinazolinone-based compounds have been identified as potent inhibitors of tubulin polymerization, acting as vascular disrupting agents. One study showed that certain hydroxy-4-methoxy derivatives were potent inhibitors of tubulin assembly and displayed significant anticancer activity across various cancer cell lines, indicating their potential as anticancer therapeutics (Driowya et al., 2016).
Antimicrobial and Antitubercular Activity
Quinazolinone derivatives have also demonstrated antimicrobial and antitubercular activity. For example, certain compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as antitubercular agents (Maurya et al., 2013).
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-23(28-25(34-17)21-12-5-7-14-24(21)33-3)16-35-27-29-22-13-6-4-11-20(22)26(31)30(27)18-9-8-10-19(15-18)32-2/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKJHIEOOBKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one |
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